N-[(2E)-3-(2-Amino-1H-imidazol-4-YL)prop-2-EN-1-YL]-4-bromo-1H-pyrrole-2-carboxamide
Description
N-[(2E)-3-(2-Amino-1H-imidazol-4-YL)prop-2-EN-1-YL]-4-bromo-1H-pyrrole-2-carboxamide, also known as Hymenidin, is a brominated alkaloid derivative with a molecular formula of C₁₁H₁₂BrN₅O and a molecular weight of 328.2 g/mol (including one water molecule of hydration) . It features a conjugated α,β-unsaturated enamine system linking a 2-aminoimidazole moiety to a 4-bromo-1H-pyrrole-2-carboxamide scaffold. The compound is synthesized via coupling reactions involving brominated pyrrole carboxylic acid and imidazole-containing intermediates, often mediated by reagents like TBTU ().
Properties
IUPAC Name |
N-[3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4-bromo-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN5O/c12-7-4-9(15-5-7)10(18)14-3-1-2-8-6-16-11(13)17-8/h1-2,4-6,15H,3H2,(H,14,18)(H3,13,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJREOQCERRAME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Br)C(=O)NCC=CC2=CN=C(N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The total synthesis of hymenidin involves the intermediacy of an imidazo[1,2-a]pyrimidine derivative. This synthetic route avoids the need for expensive guanidine reagents and laborious olefinations, making it efficient and scalable . The preparation method includes the following steps:
- Formation of the imidazo[1,2-a]pyrimidine core.
- Functionalization through the imidazo[1,2-a]pyrimidine core and strategic placement of functional groups on the side chain .
Chemical Reactions Analysis
Hymenidin undergoes various chemical reactions, including:
Oxidation: Hymenidin can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in hymenidin.
Substitution: Hymenidin can undergo substitution reactions, particularly involving its bromine atom.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hymenidin has a wide range of scientific research applications:
Mechanism of Action
Hymenidin exerts its effects primarily through its role as a serotonergic receptor antagonist and voltage-gated potassium channel inhibitor. It binds to serotonergic receptors, blocking their activity, and inhibits voltage-gated potassium channels, affecting cellular ion flow . These actions contribute to its ability to induce apoptosis in cancer cells and its potential antiprotozoal effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between Hymenidin and its analogs:
Table 1: Structural and Functional Comparison
*Note: Oroidin’s molecular weight is estimated based on its formula (C₁₁H₁₀Br₂N₅O).
Key Insights :
Bromination Effects: Hymenidin’s 4-bromo substitution enhances steric bulk and electronic effects compared to non-brominated Clathrodin, likely improving target binding (e.g., CDK5 inhibition).
Biological Activity: Clathrodin’s lack of bromine correlates with reduced antibacterial efficacy, highlighting bromine’s role in enhancing bioactivity.
Synthetic Accessibility :
- Hymenidin and Clathrodin share synthetic routes (TBTU-mediated amidation), but Oroidin’s dibromination requires additional steps, complicating large-scale production.
Research Findings and Implications
- Hymenidin vs. Oroidin : While both are brominated pyrrole-imidazole alkaloids, Hymenidin’s single bromine may offer a balance between activity and synthetic feasibility compared to Oroidin’s dibrominated structure.
- Clathrodin as a Baseline : Clathrodin’s low activity underscores bromine’s importance in modulating potency, guiding future derivatization strategies.
- Benzimidazole Hybrids : The benzimidazole derivative (Compound 10) exemplifies how scaffold hybridization can redirect biological activity, emphasizing the versatility of pyrrole-carboxamide cores.
Biological Activity
N-[(2E)-3-(2-Amino-1H-imidazol-4-YL)prop-2-EN-1-YL]-4-bromo-1H-pyrrole-2-carboxamide, also known by various synonyms including Clathrodin, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms, efficacy against various diseases, and relevant case studies.
The compound's chemical formula is with a molecular weight of approximately 279.72 g/mol. Its structure features a pyrrole ring and an imidazole moiety, which are critical for its biological interactions.
Research indicates that the compound exhibits several mechanisms of action:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in cancer cell proliferation.
- Receptor Modulation : The compound interacts with various receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
This compound has demonstrated promising anticancer activity across various cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | < 10 | |
| HeLa (Cervical Cancer) | < 15 | |
| MCF7 (Breast Cancer) | < 12 |
These results indicate that the compound is particularly effective against rapidly dividing cancer cells, which is crucial for therapeutic applications.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL |
These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.
Study on Anticancer Efficacy
In a recent study published in Frontiers in Pharmacology, researchers investigated the anticancer effects of this compound on A549 lung cancer cells. The study utilized a series of assays to evaluate cell viability and apoptosis induction. Results showed that treatment with the compound resulted in significant apoptosis, evidenced by increased caspase activity and PARP cleavage, indicating its potential as an anticancer agent .
Study on Antimicrobial Activity
Another study focused on the antimicrobial properties against Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively, demonstrating potential as an alternative treatment for antibiotic-resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
